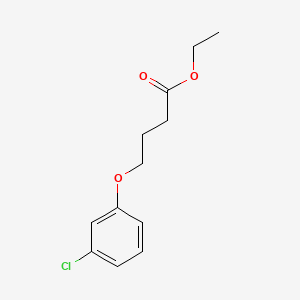![molecular formula C8H7ClO4S B1345178 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid CAS No. 3405-89-8](/img/structure/B1345178.png)
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Vue d'ensemble
Description
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some properties and reactions of the compound . For instance, the presence of a sulfonyl group and a chlorophenyl moiety is common in various compounds that exhibit significant biological activities or are used in analytical methods .
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid often involves reactions such as diazo coupling and sulfonation. For example, a novel chromogenic reagent was synthesized by diazo coupling of 4-acetylaniline-2-sulfonic acid and 2,4,6-trichloroaniline to chromotropic acid . Similarly, the synthesis of aryl pyrrolyl and aryl indolyl sulfones, which share the sulfonyl and chloroanilino moieties, was achieved by reacting arylsulfonyl chlorides with substituted pyrroles and indoles . These methods could potentially be adapted for the synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid.
Molecular Structure Analysis
The molecular structure of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid would include a sulfonyl group attached to a chlorophenyl ring and an acetic acid moiety. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. For instance, the 2-sulfonyl-4-chloroanilino moiety has been identified as a potent pharmacophore for anti-HIV-1 activity .
Chemical Reactions Analysis
Chemical reactions involving sulfonyl and chlorophenyl groups include sulfonation, which is a common reaction for introducing sulfonyl groups into aromatic compounds. The chloro- and dichlorophenols have been sulfonated with sulfuric acid and with SO3 in aprotic solvents, indicating that similar conditions could be used for the sulfonation of chlorophenyl compounds . Additionally, the presence of the acetic acid moiety could allow for further functionalization through reactions typical for carboxylic acids.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid are not directly provided, we can infer that the compound would likely be solid at room temperature and could exhibit properties similar to other sulfonyl-containing compounds. For example, the chromogenic reagent mentioned in paper forms a complex with lead, suggesting that 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid might also form complexes with metal ions. The solubility, melting point, and other physical properties would depend on the specific structure and substituents present in the compound.
Applications De Recherche Scientifique
- Potentiometric Determination of Pb (II) Ions
- Field : Chemistry
- Application Summary : A new sulfonyl hydrazone derivative molecule was synthesized using 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, and its characterization was performed using several spectroscopic methods . This molecule was used to develop new potentiometric sensors .
- Methods : The sensors were developed using the synthesized molecule, and their potentiometric performance properties were investigated .
- Results : The prepared sensors were found to be selective to Pb 2+ ions. They had a low detection limit of 2.89×10 –6 M, and a Nernstian response (27.7±1.3 mV/decade) over a wide concentration range of 1.0×10 –5 –1.0×10 –1 M . They were also highly reproducible, selective and able to work in a wide pH range (3.0–9.0) without being affected by the changes in pH .
-
Synthesis of Phenylacetoxy Cellulosics
- Field : Organic Chemistry
- Application Summary : 2-Chlorophenylacetic acid, a compound related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
- Methods : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis techniques .
- Results : The results or outcomes of this application are not specified in the source .
-
Anticancer Properties
- Field : Medical Research
- Application Summary : 4-Chlorophenylacetic acid, another compound related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been found to possess anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Degradation of 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane
- Field : Environmental Science
- Application Summary : 4-Chlorophenylacetic acid, a compound related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of Novel Valine-Derived Compounds
- Field : Organic Chemistry
- Application Summary : A 4-[(4-Chlorophenyl)Sulfonyl]phenyl moiety, which is related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been used in the synthesis of novel valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
- Methods : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis techniques .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONCYGNBVHNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275610 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid | |
CAS RN |
3405-89-8 | |
| Record name | 3405-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)


